Ortho vs Para Bromo: Steric & Electronic Effects
1-Bromo-2-((4-chlorobenzyl)oxy)benzene bears the bromine substituent ortho to the ether linkage, whereas its closest structural isomer, 4-Bromophenyl 4-chlorobenzyl ether (CAS 446849-20-3), carries the bromine in the para position. The ortho-bromo arrangement places the reactive C–Br bond within the steric sphere of the adjacent –OCH₂– group, increasing the A-value (steric bulk) experienced during oxidative addition with Pd(0) catalysts. Literature on ortho-substituted aryl bromides in Suzuki coupling demonstrates that ortho-bromo substrates exhibit reduced reaction rates relative to para-bromo analogs under identical Pd(PPh₃)₄ conditions, requiring ligand optimization (e.g., use of SPhos or XPhos) to achieve >90% conversion [1]. The computed XLogP3 value for the ortho isomer is 4.6 (PubChem CID 21914351), compared to approximately 4.7 for the para isomer (predicted), reflecting subtle but measurable lipophilicity differences that impact chromatographic behavior and formulation properties [2].
| Evidence Dimension | Bromine substitution position: ortho (target) vs para (isomer CAS 446849-20-3) |
|---|---|
| Target Compound Data | Ortho-bromo, XLogP3 = 4.6, TPSA = 9.2 Ų, MW = 297.57 g·mol⁻¹ |
| Comparator Or Baseline | Para-bromo isomer (CAS 446849-20-3), XLogP3 ≈ 4.7 (predicted), MW = 297.57 g·mol⁻¹ |
| Quantified Difference | Regioisomeric shift; XLogP3 difference ≈ 0.1 units; distinct steric environment adjacent to ether oxygen |
| Conditions | Computed properties from PubChem; cross-coupling reactivity inferred from class-level literature on ortho- vs para-aryl bromides |
Why This Matters
The ortho-bromo geometry imposes distinct steric constraints during catalytic C–C bond formation, making the compound the obligatory choice when synthetic routes require ortho-functionalization of the brominated ring or when steric modulation of coupling efficiency is desired.
- [1] Chow, W. K. et al. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters 2002, 43(35), 6205-6208. View Source
- [2] PubChem CID 21914351. 1-Bromo-2-((4-chlorobenzyl)oxy)benzene – Computed Properties (XLogP3, TPSA). National Center for Biotechnology Information. Accessed 2026-04-26. View Source
